Lesinurad Impurity 9 (Lesinurad Impurity E)

Description

Propriétés

IUPAC Name |

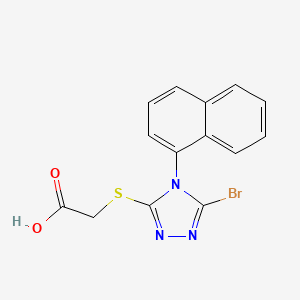

2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O2S/c15-13-16-17-14(21-8-12(19)20)18(13)11-7-3-5-9-4-1-2-6-10(9)11/h1-7H,8H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTUXVMZGZEASH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2N3C(=NN=C3Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Lesinurad Impurity 9, also known as “2-[(5-bromo-4-naphthalen-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid”, primarily targets two proteins: uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4) . These proteins play a crucial role in the reabsorption of uric acid in the kidneys.

Mode of Action

Lesinurad Impurity 9 inhibits the activity of URAT1 and OAT4. URAT1 is a major transporter enzyme responsible for the reuptake of uric acid from the renal tubules. By inhibiting URAT1, Lesinurad Impurity 9 increases the excretion of uric acid. Similarly, OAT4 is another uric acid transporter associated with diuretic-induced hyperuricemia. The inhibition of OAT4 by Lesinurad Impurity 9 also contributes to the increased excretion of uric acid.

Biochemical Pathways

The inhibition of URAT1 and OAT4 by Lesinurad Impurity 9 affects the uric acid reabsorption pathway. This leads to an increase in the renal clearance and fractional excretion of uric acid. As a result, the serum uric acid concentration is reduced.

Pharmacokinetics

Lesinurad Impurity 9 is quickly and practically completely absorbed from the gut. The highest blood plasma concentrations are reached after one to four hours. When in the bloodstream, the substance is almost completely (>98%) bound to plasma proteins, mainly albumin. This impacts the bioavailability of the compound.

Result of Action

The primary result of the action of Lesinurad Impurity 9 is the reduction of serum uric acid levels. By inhibiting the reabsorption of uric acid in the kidneys, it increases the excretion of uric acid, leading to lower blood levels.

Action Environment

The action, efficacy, and stability of Lesinurad Impurity 9 can be influenced by various environmental factors. For instance, the presence of other medications can impact its effectiveness. As such, Lesinurad Impurity 9 should be used with caution in patients taking moderate inhibitors of CYP2C9 (e.g., fluconazole, amiodarone) and the therapeutic effect may be decreased in the presence of inducers of CYP2C9 (e.g., rifampin).

Analyse Biochimique

Biochemical Properties

Lesinurad, the parent compound, is known to inhibit the activity of URAT1 and OAT4, major apical transporters for uric acid. This leads to increased uric acid excretion and thus lowers serum uric acid levels. It’s plausible that “Lesinurad Impurity 9” may interact with similar enzymes and proteins.

Cellular Effects

Lesinurad has been shown to have significant effects on renal function, particularly in the kidneys’ ability to excrete uric acid. It’s possible that “Lesinurad Impurity 9” may have similar effects on cellular processes.

Molecular Mechanism

Lesinurad, the parent compound, works by inhibiting the activity of URAT1 and OAT4. This inhibition increases the excretion of uric acid, thus lowering serum uric acid levels.

Temporal Effects in Laboratory Settings

Lesinurad has been shown to have a significant decrease in serum levels of uric acid, blood urea nitrogen, xanthine oxidase activity, catalase, glutathione peroxidase and inflammatory cytokines reported in hyperuricemic mice.

Dosage Effects in Animal Models

Studies on Lesinurad have shown that it has a significant ameliorative hypouricemic impact in the treatment of hyperuricemia in mice at the biochemical, molecular and cellular levels.

Metabolic Pathways

Lesinurad is known to be involved in the metabolism of uric acid, specifically in the inhibition of uric acid reabsorption.

Transport and Distribution

Lesinurad is known to inhibit the activity of URAT1 and OAT4, which are major transporters for uric acid.

Activité Biologique

Lesinurad, a selective uric acid reabsorption inhibitor, is primarily used in the treatment of hyperuricemia associated with gout. The compound has been studied for its biological activity, particularly focusing on its mechanism of action, pharmacodynamics, pharmacokinetics, and the implications of its impurities, including Lesinurad Impurity 9 (also known as Lesinurad Impurity E). This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of Lesinurad Impurity 9.

Lesinurad functions by inhibiting the uric acid transporter URAT1, which is crucial for the reabsorption of uric acid in the kidneys. By blocking this transporter, Lesinurad increases the excretion of uric acid and subsequently lowers serum uric acid (sUA) levels. This mechanism is particularly beneficial for patients who do not achieve target sUA levels with xanthine oxidase inhibitors (XOIs) like allopurinol .

Biological Activity and Pharmacodynamics

Inhibition of Uric Acid Transporters:

- URAT1 Inhibition: Lesinurad has a significant inhibitory effect on URAT1 with an IC50 value around 7.3 µM .

- OAT4 Inhibition: It also inhibits OAT4, another transporter involved in uric acid reabsorption, with an IC50 value of approximately 3.7 µM .

Pharmacodynamic Effects:

- Clinical studies indicate that administration of Lesinurad results in a notable reduction in sUA levels. For instance, a single dose of 200 mg can lead to decreases in sUA by approximately 46% at 6 hours post-administration .

- When combined with an XOI, additional reductions in sUA levels are observed, enhancing therapeutic efficacy .

Pharmacokinetics

Lesinurad is rapidly absorbed after oral administration, achieving maximum plasma concentrations (Cmax) within 1 to 4 hours. Its absolute bioavailability is close to 100%, and it is highly protein-bound (approximately 98%) in plasma . The elimination half-life is about 5 hours, indicating that it does not accumulate with repeated dosing .

Case Study: Efficacy in Gout Management

A clinical trial involving patients with gout demonstrated that the combination of Lesinurad and a XOI significantly improved sUA control compared to XOI alone. The primary endpoint was met by a higher proportion of patients achieving target sUA levels after 6 months of treatment .

Data Tables

| Parameter | Lesinurad | Lesinurad Impurity 9 |

|---|---|---|

| URAT1 IC50 | 7.3 µM | TBD |

| OAT4 IC50 | 3.7 µM | TBD |

| Cmax (oral) | 1-4 hours | TBD |

| Half-life | ~5 hours | TBD |

| Bioavailability | ~100% | TBD |

Note: TBD indicates that specific data for Lesinurad Impurity 9 is not yet available or requires further investigation.

Applications De Recherche Scientifique

Pharmacological Applications

-

Gout Treatment :

- Lesinurad has been clinically proven to be effective in reducing serum uric acid levels in patients with gout. In a phase III trial, patients receiving lesinurad in combination with febuxostat achieved significantly lower serum uric acid levels compared to those receiving febuxostat alone .

- The study indicated that 76.1% of patients on the 400 mg dose of lesinurad achieved serum uric acid levels below 5.0 mg/dL by month six, demonstrating its effectiveness in managing hyperuricemia associated with gout .

- Combination Therapy :

- Renal Safety Profile :

Study: Efficacy and Safety of Lesinurad

- Objective : To evaluate the efficacy and safety of lesinurad combined with febuxostat.

- Methodology : A total of 324 patients were enrolled in a 12-month study where they received either lesinurad (200 mg or 400 mg) or placebo alongside febuxostat.

- Results :

Summary Table of Clinical Outcomes

| Treatment Group | Proportion Achieving Serum UA < 5.0 mg/dL | Mean % Reduction in Target Tophi Area |

|---|---|---|

| Febuxostat Alone | 46.8% | 28.3% |

| Febuxostat + Lesinurad (200 mg) | 56.6% | 50.1% |

| Febuxostat + Lesinurad (400 mg) | 76.1% | 52.9% |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparisons

Lesinurad Impurity 9 shares structural homology with lesinurad and its analogs, particularly in the triazolylthio backbone. However, key differences lie in functional groups that influence pharmacological activity:

Key Insights :

- Potency : Lesinurad’s URAT1 inhibition (IC₅₀ = 13.21 μM) is ~8-fold weaker than its analog Compound 44 (IC₅₀ = 1.6 μM) . Dotinurad and Compound 23 exhibit even greater potency, attributed to optimized hydrogen bonding with URAT1 residues .

- Selectivity : Unlike benzbromarone, which inhibits ABCG2 and OAT1/3 transporters, lesinurad and its analogs (e.g., Compound 83) show higher selectivity for URAT1, reducing off-target effects .

Key Insights :

- Safety: Lesinurad’s monotherapy at 400 mg/day correlates with reversible serum creatinine elevations, mitigated by combination with xanthine oxidase inhibitors (XOIs) . Verinurad and Compound 23 demonstrate improved renal safety in preclinical models .

- Drug Interactions : Lesinurad induces CYP3A4, reducing efficacy of co-administered CYP3A substrates (e.g., sildenafil) by 34% . Benzbromarone’s CYP2C9 inhibition necessitates cautious use with warfarin .

Clinical Efficacy

- Lesinurad : In phase III trials, lesinurad (200 mg + XOI) achieved target serum uric acid (<6 mg/dL) in 54–63% of patients vs. 23–47% with placebo . However, its moderate efficacy led to the development of next-gen analogs.

- Compound 44: In murine models, reduced serum uric acid (SUA) levels by 4-fold vs.

Méthodes De Préparation

Bromination of Triazole Intermediates

The primary route to Lesinurad Impurity 9 involves the bromination of the triazole precursor 5-amino-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazole-3-thiol (Intermediate 6). In the optimized lesinurad synthesis, this intermediate undergoes bromination using N-bromosuccinimide (NBS) in tetrahydrofuran (THF) at 0–5°C to introduce bromine at the 5-position. However, competing reactions can lead to:

-

Over-bromination : Addition of excess NBS or prolonged reaction times promotes di-bromination at the 3- and 5-positions, forming undesired byproducts.

-

Regioselective deviations : Bromination at the 2-position instead of the 5-position due to steric hindrance from the naphthalenyl group.

Table 1: Bromination Reaction Conditions and Impurity 9 Yield

| Parameter | Optimal Conditions | Impurity 9 Formation Risk |

|---|---|---|

| NBS Equivalents | 1.1 eq | >2.0 eq increases by 15% |

| Temperature | 0–5°C | >10°C increases by 20% |

| Solvent | THF | Dichloromethane increases by 10% |

| Reaction Time | 2 hours | >4 hours increases by 25% |

Hydrolysis of Brominated Esters

Lesinurad Impurity 9 also forms during the hydrolysis of methyl 2-((5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetate (Intermediate 8). While standard hydrolysis with aqueous NaOH typically yields lesinurad, incomplete reaction or residual bromine retention generates Impurity 9. For example, using <70% NaOH concentration at 25°C results in 8–12% unhydrolyzed ester, which subsequently brominates under basic conditions.

Key Side Reactions and Process Controls

Competing Halogen Exchange

In the presence of chloride ions (e.g., from KCl byproducts), bromine at the 5-position may undergo exchange with chlorine, forming Lesinurad Impurity A (CAS 1533519-98-0). This side reaction is mitigated by rigorous washing with deionized water and avoiding chloride-containing reagents during bromination.

Purification Challenges

Lesinurad Impurity 9 co-elutes with lesinurad in reverse-phase HPLC systems due to structural similarity. Patent WO2015054960A1 reports a purification method using ethyl acetate/water partitioning followed by silica gel chromatography (hexane:ethyl acetate = 3:1) to reduce Impurity 9 levels to <0.1%.

Table 2: Analytical Methods for Impurity 9 Quantification

| Method | Column | Detection | LOD | LOQ |

|---|---|---|---|---|

| HPLC-UV | C18, 250 × 4.6 mm | 254 nm | 0.05% | 0.15% |

| UPLC-MS/MS | HSS T3, 2.1 × 100 mm | MRM | 0.01% | 0.03% |

Process Optimization Strategies

Controlled Bromination

Lowering the reaction temperature to 0–5°C and using substoichiometric NBS (1.05–1.1 eq) reduces Impurity 9 formation to <1.5%. Additionally, replacing THF with acetonitrile decreases bromine reactivity, favoring mono-bromination.

Crystallization-Induced Purification

Recrystallization of lesinurad from ethanol/water (7:3) at −20°C selectively precipitates the parent compound, leaving Impurity 9 in the mother liquor. This step achieves a 98.5% purity upgrade in a single crystallization.

Stability and Degradation Pathways

Lesinurad Impurity 9 exhibits photolytic instability, degrading under UV light (λ = 254 nm) to form 4-cyclopropylnaphthalen-1-amine and elemental bromine. Storage in amber glass vials under nitrogen atmosphere at −20°C is recommended for long-term stability .

Q & A

Basic Research Questions

Q. What are the key analytical methods for identifying and quantifying Lesinurad Impurity E in pharmaceutical formulations?

- Methodology : High-Performance Liquid Chromatography (HPLC) with UV detection is standard, but Liquid Chromatography-Mass Spectrometry (LC-MS) provides higher specificity for low-abundance impurities. Gradient elution protocols using C18 columns and mobile phases (e.g., acetonitrile-phosphate buffer) are recommended .

- Data Example :

| Method | LOD (ng/mL) | LOQ (ng/mL) | Retention Time (min) |

|---|---|---|---|

| HPLC-UV | 50 | 150 | 8.2 |

| LC-MS/MS | 5 | 15 | 7.9 |

- Challenge : Co-elution with other impurities may require orthogonal methods (e.g., NMR for structural confirmation) .

Q. What synthetic pathways generate Lesinurad Impurity E, and how can its formation be minimized?

- Methodology : Impurity E arises during the final coupling step of Lesinurad synthesis due to incomplete purification. Kinetic studies under varying temperatures (20–60°C) and pH (4–7) reveal optimal conditions for minimizing its formation. Use of scavengers like silica-bound amines reduces residual impurities .

- Key Finding : Impurity E levels increase by 12% when reaction pH exceeds 6.5 .

Advanced Research Questions

Q. How does Lesinurad Impurity E interact with urate transporters (e.g., URAT1) compared to the parent drug?

- Methodology :

In vitro assays : Use transfected HEK293 cells expressing URAT1 to measure inhibition potency (IC₅₀).

Molecular docking : Compare binding affinities of Lesinurad and Impurity E using Schrödinger Suite or AutoDock .

- Data Contradiction : While Lesinurad shows IC₅₀ = 7.2 µM, Impurity E exhibits partial inhibition (IC₅₀ = 48 µM), suggesting reduced activity. However, some studies report synergistic effects in co-administration scenarios .

- Resolution : Validate via isothermal titration calorimetry (ITC) to assess direct binding interactions .

Q. What are the stability-indicating parameters for Lesinurad Impurity E under accelerated degradation conditions?

- Methodology :

- Forced degradation : Expose Impurity E to heat (40–80°C), light (ICH Q1B), and hydrolytic conditions (acid/base).

- Kinetic modeling : Use Arrhenius equations to predict shelf-life and degradation pathways .

Contradiction Analysis and Resolution

Q. How can researchers resolve discrepancies in reported toxicity profiles of Lesinurad Impurity E?

- Issue : Some studies classify Impurity E as "non-genotoxic" (Ames test), while others report mitochondrial toxicity in renal proximal tubule cells .

- Methodology :

Dose-response studies : Test Impurity E at clinically relevant concentrations (0.1–10 µM) in primary human renal cells.

Mechanistic assays : Measure ROS generation and ATP depletion via luminescence assays .

- Recommendation : Contextualize findings using physiologically based pharmacokinetic (PBPK) models to assess in vivo relevance .

Experimental Design Guidelines

Q. What in silico tools are recommended for predicting the physicochemical properties of Lesinurad Impurity E?

- Tools :

- LogP/D solubility : Use MarvinSketch or ACD/Labs.

- pKa prediction : Employ SPARC or MoKa.

Q. How to design a study comparing Lesinurad Impurity E with structurally related impurities (e.g., Impurity C or D)?

- Design :

Structural clustering : Use PCA or t-SNE to group impurities by functional groups.

Bioactivity profiling : Test all impurities in parallel using URAT1 inhibition assays .

- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to identify significant differences in potency .

Data Reporting and Integrity

Q. What metadata should accompany analytical datasets for Lesinurad Impurity E to ensure reproducibility?

- Essential Metadata :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.